molecular formula C3H7NO2 B1204212 N-Hydroxymethyl-N-methylformamide CAS No. 20546-32-1

N-Hydroxymethyl-N-methylformamide

Cat. No.: B1204212
CAS No.: 20546-32-1
M. Wt: 89.09 g/mol
InChI Key: KOCFTADHOAAXFC-UHFFFAOYSA-N
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Preparation Methods

N-Hydroxymethyl-N-methylformamide can be synthesized through several methods. One common synthetic route involves the reaction of N-methylformamide with formaldehyde under acidic or basic conditions . The reaction typically proceeds as follows:

HCONHCH3+HCHOHCONHCH2OH\text{HCONHCH}_3 + \text{HCHO} \rightarrow \text{HCONHCH}_2\text{OH} HCONHCH3​+HCHO→HCONHCH2​OH

In industrial settings, the production of this compound may involve the use of catalysts to enhance the reaction rate and yield. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the production process .

Chemical Reactions Analysis

N-Hydroxymethyl-N-methylformamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reagents and conditions used in these reactions are:

The major products formed from these reactions include N-methylformamide, formaldehyde, and various substituted derivatives .

Properties

IUPAC Name

N-(hydroxymethyl)-N-methylformamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO2/c1-4(2-5)3-6/h2,6H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOCFTADHOAAXFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CO)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90942723
Record name N-(Hydroxymethyl)-N-methylformamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90942723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

89.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20546-32-1
Record name N-(Hydroxymethyl)-N-methylformamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20546-32-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Hydroxymethyl-N-methylformamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020546321
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(Hydroxymethyl)-N-methylformamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90942723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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